molecular formula C18H31N3O4 B13219932 tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate

tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate

Cat. No.: B13219932
M. Wt: 353.5 g/mol
InChI Key: LDPJKKMTWFMKQK-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate: is a complex organic compound that features a unique combination of functional groups, including a tert-butyl group, an oxadiazole ring, and a hydroxycyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of hydrazides with nitriles in the presence of a dehydrating agent.

    Attachment of the oxadiazole ring to the cyclohexyl moiety: This step may involve a nucleophilic substitution reaction where the oxadiazole ring is introduced to a pre-functionalized cyclohexyl compound.

    Introduction of the tert-butyl carbamate group: This can be done through the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the cyclohexyl moiety can undergo oxidation to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.

Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and hydroxycyclohexyl moiety can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate
  • tert-Butyl carbamate
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate

Uniqueness

The presence of the oxadiazole ring in this compound distinguishes it from other similar compounds. This ring imparts unique electronic and steric properties, potentially enhancing the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C18H31N3O4

Molecular Weight

353.5 g/mol

IUPAC Name

tert-butyl N-[4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C18H31N3O4/c1-16(2,3)14-20-13(25-21-14)11-18(23)9-7-12(8-10-18)19-15(22)24-17(4,5)6/h12,23H,7-11H2,1-6H3,(H,19,22)

InChI Key

LDPJKKMTWFMKQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CC2(CCC(CC2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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